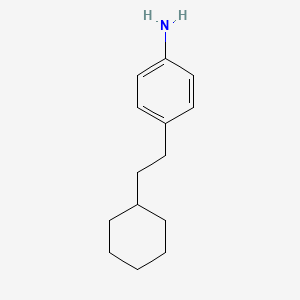

4-(2-Cyclohexylethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

4-(2-cyclohexylethyl)aniline |

InChI |

InChI=1S/C14H21N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7,15H2 |

InChI Key |

YDYPWZDUMHMJRM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Functionalization Pathways of 4 2 Cyclohexylethyl Aniline

Reactions Involving the Aromatic Amine Group

The primary amine group attached to the aromatic ring is the most reactive site in 4-(2-Cyclohexylethyl)aniline. This functionality governs a wide range of reactions, including modifications at the nitrogen atom and directing substitutions on the benzene (B151609) ring.

Alkylation and Acylation Reactions on the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to readily participate in alkylation and acylation reactions. These reactions are fundamental for modifying the compound's structure and properties.

Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This can be achieved through several methods, including reaction with alkyl halides or through reductive amination. For instance, reacting this compound with an alkyl halide (e.g., an iodoalkane or bromoalkane) in the presence of a base leads to the formation of the corresponding N-alkyl derivative. ucl.ac.be Reductive amination offers another route, where the aniline (B41778) derivative reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the alkylated amine. nih.gov This process is highly versatile, allowing for the introduction of a wide array of substituents.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. semanticscholar.org This reaction is typically rapid and efficient. For example, treatment of an aniline derivative with acetic anhydride, often in an aqueous medium or under microwave irradiation, yields the corresponding acetamide. libretexts.orgymerdigital.com The acylation of amines is a common strategy used in multi-step syntheses to protect the amino group, as the resulting amide is significantly less nucleophilic and less susceptible to oxidation than the parent amine. semanticscholar.orglibretexts.org

| Reaction Type | Reagent Example | Conditions | Product Type |

| Alkylation | Halogenoalkyl derivatives (e.g., R-Br) | Dry DMF, Sodium Hydride | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde (e.g., 3-formylbenzoic acid) | NaCNBH₃, MeOH | Secondary Amine |

| Acylation (Acetylation) | Acetic Anhydride (Ac₂O) | Aqueous medium or microwave | Amide (Acetamide) |

| Acylation (Benzoylation) | Benzoic Anhydride | Aqueous NaHCO₃ | Amide (Benzamide) |

Table 1: Representative Alkylation and Acylation Reactions on the Aniline Nitrogen Center.

Oxidation Reactions of Aromatic Amines and Their Mechanisms

Aromatic amines are susceptible to oxidation, and the products formed depend heavily on the oxidizing agent and reaction conditions. The oxidation of primary anilines can be complex, potentially yielding a variety of products. Common oxidizing agents can convert the amine to corresponding nitroso or nitro derivatives.

The mechanism of oxidation often involves the initial formation of a radical cation by removal of an electron from the nitrogen atom. This intermediate can then undergo further reactions. For example, oxidation can lead to the formation of colored polymeric materials, a reaction that historically posed challenges in the synthesis and storage of anilines. In some contexts, aromatic amines or their N-oxide derivatives can act as promoters in the oxidation of other functional groups, such as the conversion of aldehydes to carboxylic acids. google.com The specific pathway and final product are highly sensitive to the steric and electronic environment of the aniline derivative.

Substitution Reactions on the Aromatic Ring Directed by the Amine Functionality

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. byjus.com Its electron-donating nature, through resonance, increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to attack by electrophiles. byjus.comgeeksforgeeks.org

Common electrophilic substitution reactions for anilines include:

Halogenation: Aniline reacts readily with bromine water at room temperature to produce a white precipitate of the 2,4,6-tribromo-substituted product. byjus.com This high reactivity often necessitates moderating conditions or protecting the amine group (e.g., by acylation) to achieve mono-substitution.

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acid is complex because the strongly acidic medium protonates the amine to form the anilinium ion (-NH₃⁺). byjus.com The anilinium ion is a meta-directing and deactivating group. Consequently, nitration of aniline yields a significant amount of the meta-isomer alongside the ortho and para products. byjus.com To favor para-substitution, the amine is typically first acetylated to form acetanilide, which is then nitrated and subsequently hydrolyzed to yield p-nitroaniline.

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogen sulfate. byjus.com Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid), which exists predominantly as a zwitterion. byjus.com

For this compound, the para position is already occupied by the cyclohexylethyl group. Therefore, electrophilic substitution would be directed to the ortho positions (positions 2 and 6 relative to the amine). The bulky nature of the cyclohexylethyl substituent might introduce some steric hindrance, potentially influencing the regioselectivity of incoming electrophiles.

| Reaction | Reagent(s) | Directing Influence of -NH₂ | Expected Product for this compound |

| Halogenation | Br₂/H₂O | Ortho, Para-directing | 2-Bromo-4-(2-cyclohexylethyl)aniline or 2,6-Dibromo-4-(2-cyclohexylethyl)aniline |

| Nitration | HNO₃/H₂SO₄ (via acylation-nitration-hydrolysis) | Ortho, Para-directing | 2-Nitro-4-(2-cyclohexylethyl)aniline |

| Sulfonation | Conc. H₂SO₄, heat | Ortho, Para-directing | 2-Amino-5-(2-cyclohexylethyl)benzenesulfonic acid |

Table 2: Electrophilic Aromatic Substitution Reactions.

Derivatization Chemistry of this compound for Enhanced Research Applications

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) with properties that are better suited for a specific analytical method, such as chromatography or mass spectrometry. Aniline and its analogues are key structural motifs in the design of such derivatization reagents.

Design and Synthesis of Derivatization Reagents Based on Aniline Analogues

Aniline-based reagents are designed to react selectively with a target functional group (e.g., aldehydes, carboxylic acids) in a complex mixture. The design often incorporates a reporter group, such as a fluorophore or a group that enhances ionization efficiency in mass spectrometry, onto the aniline scaffold. nih.govresearchgate.net

The synthesis of these reagents involves modifying the aniline structure. For example, a chiral derivatizing agent can be synthesized by reacting an aniline derivative with a chiral molecule, such as an amino acid. researchgate.net Reagents like 4-carbethoxyhexafluorobutyryl chloride have been developed for the derivatization of amines, including aniline, for gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov The aniline moiety provides the reactive nucleophilic site, while the rest of the molecule is tailored for enhanced detection and separation. Maintaining the aniline "head" can ensure consistent derivatization chemistry while other parts of the reagent are modified to improve analytical performance. researchgate.net

Reaction Pathways in Derivatization Processes (e.g., Imine Formation)

A primary reaction pathway used in derivatization involving aniline analogues is the formation of an imine (also known as a Schiff base). This reaction occurs between a primary amine and the carbonyl group of an aldehyde or ketone. libretexts.org The reaction is reversible and typically catalyzed by acid. libretexts.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a neutral intermediate called a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the stable imine product (C=N). libretexts.orglibretexts.org The rate of imine formation is pH-dependent, with optimal rates often observed in mildly acidic conditions (pH ~5). libretexts.org Interestingly, aniline itself has been shown to be an effective nucleophilic catalyst for imine formation in aqueous solutions, accelerating the reaction of other amines and carbonyls. acs.org This reaction is fundamental for labeling aldehydes and ketones with aniline-based tags for analytical purposes. Another related pathway is reductive amination, where the imine intermediate is reduced to a stable secondary amine, a process often used in bioconjugation and synthetic chemistry. researchgate.net

Impact of Reagent Structure on Derivatization Efficiency and Analyte Sensitivity

The derivatization of this compound is a critical step for enhancing its detectability and separation in various analytical methodologies. The structure of the selected derivatizing reagent has a profound impact on both the efficiency of the chemical reaction and the sensitivity of the subsequent analysis. The choice of reagent is tailored to the analytical technique being employed, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS).

Analyte sensitivity is directly linked to the structural moieties incorporated into the analyte molecule by the derivatization reagent. Chemical derivatization is often used to introduce properties that the original analyte lacks. researchgate.net This can include:

Chromophores or Fluorophores: For absorption or fluorescence-based detection, reagents containing aromatic systems or specific fluorescent groups (fluorophores) are used. The structure of these groups dictates the excitation and emission wavelengths and the molar absorptivity or quantum yield, thereby controlling the ultimate sensitivity. researchgate.net

Ionizable Groups: For techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS), derivatization can introduce a readily ionizable moiety, such as a tertiary amine or a quaternary ammonium (B1175870) group. ddtjournal.comnih.gov This significantly enhances the ionization efficiency of the analyte, leading to a much stronger signal and lower limits of detection. ddtjournal.com

Specific Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the structure of the derivative can be designed to produce specific, high-intensity product ions upon collision-induced dissociation (CID). ddtjournal.com This allows for highly selective and sensitive detection using methods like Multiple Reaction Monitoring (MRM). ddtjournal.com

The selection of a derivatization reagent is therefore a multi-parameter optimization problem. The ideal reagent not only reacts efficiently and completely with this compound but also imparts the necessary structural features to maximize the signal-to-noise ratio in the chosen analytical system. Research on the derivatization of various amines demonstrates that subtle changes in reagent structure can lead to significant differences in analytical performance. researchgate.net

Detailed Research Findings

Studies on various classes of amines reveal trends that are applicable to the derivatization of this compound. Reagents such as dansyl chloride, which have a dimethylamino group, are frequently used to enhance ionization efficiency and provide a fluorescent tag. ddtjournal.com Similarly, benzoxadiazole-based reagents, like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), are effective for fluorescent labeling of primary amines. researchgate.net

For LC-MS applications, the introduction of a permanently charged group or a group with high proton affinity is a common strategy. ddtjournal.com The structure of the reagent not only provides the charge but can also influence the chromatographic separation of the resulting derivatives. nih.gov For example, sulfonation derivatization has been shown to improve both sensitivity and chromatographic separation for structurally similar compounds. nih.gov The use of N-hydroxysuccinimide (NHS) ester-based reagents is also a widely employed strategy for the derivatization of amines in biological matrices, offering stable amide bond formation under mild conditions. nih.gov The polarity of the final derivative, which is dictated by the reagent's structure, can be tuned to achieve better retention and separation on reversed-phase HPLC columns. nih.gov

The following tables summarize the relationship between reagent structure and its impact on derivatization and analysis.

Table 1: Impact of Reagent Functional Group on Derivatization Efficiency with Primary Amines

| Reagent Class | Reactive Functional Group | Target on Analyte | Reaction Conditions & Efficiency |

|---|---|---|---|

| Acylating Reagents (e.g., Anhydrides, Acyl Halides) | Acyl Halide (-COCl), Anhydride (-(CO)₂O) | Primary Amine (-NH₂) | Typically rapid and high-yielding. Can be sensitive to moisture. |

| Sulfonylating Reagents (e.g., Dansyl Chloride) | Sulfonyl Chloride (-SO₂Cl) | Primary Amine (-NH₂) | Reacts readily with primary amines at slightly alkaline pH. ddtjournal.com |

| Isocyanates & Isothiocyanates | Isocyanate (-NCO), Isothiocyanate (-NCS) | Primary Amine (-NH₂) | Forms stable urea (B33335) or thiourea (B124793) derivatives. Reaction is generally efficient. nih.gov |

| N-Hydroxysuccinimide (NHS) Esters | NHS Ester | Primary Amine (-NH₂) | Forms stable amide bonds under mild, often aqueous, conditions. nih.gov |

Table 2: Influence of Reagent Structure on Analyte Sensitivity for Different Analytical Techniques

| Analytical Technique | Reagent Class Example | Key Structural Feature of Reagent | Mechanism of Sensitivity Enhancement |

|---|---|---|---|

| HPLC-UV/Vis | Benzoyl Chlorides (e.g., 3,5-Dinitrobenzoyl chloride) | Nitroaromatic System | Introduction of a strong chromophore, increasing molar absorptivity at a specific wavelength. nih.gov |

| HPLC-Fluorescence (FLD) | Dansyl Chloride, NBD-F | Naphthalenesulfonyl group, Benzoxadiazole ring | Introduction of a highly fluorescent moiety (a fluorophore). researchgate.netddtjournal.com |

| LC-MS (ESI Positive Mode) | Reagents with tertiary amines (e.g., Dansyl-Cl) or quaternary amines (e.g., Gir T) | Dimethylamino group, Trimethylammonium group | Increases proton affinity or introduces a permanent positive charge, enhancing ionization efficiency. ddtjournal.com |

| LC-MS (ESI Negative Mode) | Isocyanates (e.g., p-Toluenesulfonyl isocyanate) | Sulfonyl group | Provides a site that is readily deprotonated, enhancing signal in negative ion mode. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 3,5-Dinitrobenzoyl chloride |

| This compound |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |

| Dansyl chloride |

| Heptafluorobutyric anhydride |

Applications of 4 2 Cyclohexylethyl Aniline in Advanced Chemical Research

Role as a Key Intermediate and Building Block in Complex Molecular Architectures

The structural features of 4-(2-Cyclohexylethyl)aniline make it an important intermediate in the synthesis of diverse and complex organic molecules. The aniline (B41778) functional group provides a reactive site for a multitude of chemical transformations, while the cyclohexylethyl substituent imparts specific steric and electronic properties that can be leveraged to influence reaction outcomes and the characteristics of the final products.

The aniline moiety is a fundamental precursor in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. sciencescholar.us The amino group of this compound can act as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions, leading to the formation of nitrogen-containing heterocycles. The presence of the cyclohexylethyl group can influence the solubility, lipophilicity, and biological activity of the resulting heterocyclic molecules. Synthetic strategies often involve condensation reactions, where the aniline derivative reacts with diketones or other bifunctional molecules to form rings. beilstein-journals.org For example, the reaction of an aniline with a 1,3-diketone and an aldehyde or ketone can lead to the formation of substituted pyridines or other nitrogen-containing ring systems.

In fields like medicinal chemistry and materials science, the generation of chemical libraries containing a large number of structurally related compounds is crucial for screening and identifying molecules with desired properties. This compound serves as an excellent scaffold for creating such libraries. The reactive aniline group allows for a variety of modifications, such as acylation, alkylation, and metal-catalyzed cross-coupling reactions. These transformations enable the systematic introduction of different functional groups and structural motifs, leading to a diverse set of molecules. The constant presence of the cyclohexylethyl group provides a consistent lipophilic and sterically bulky domain across the library, allowing researchers to study the effect of other structural variations on biological activity or material properties. Aniline derivatives can also be used as inhibitors to control surface reactions, such as in area-selective atomic layer deposition, demonstrating their utility in preparing specialized precursors for materials science. nih.gov

Contributions to Catalysis and Ligand Design

Aniline derivatives, including this compound, play a critical role in modern catalysis, particularly in the field of transition metal-catalyzed reactions. They can function as ligands that directly coordinate to a metal center, influencing its catalytic activity, or as substrates in the development of new catalytic transformations.

The design of ligands is a cornerstone of homogeneous catalysis, as ligands can tune the steric and electronic properties of a metal catalyst to achieve high efficiency and selectivity. umsl.eduwiley.com Aniline derivatives have been successfully incorporated as ancillary or "throw-away" ligands in highly active palladium(II) precatalysts. A notable class of such catalysts are [(NHC)PdCl2(aniline)] complexes, where NHC stands for N-heterocyclic carbene. organic-chemistry.orgnih.gov These complexes are air- and moisture-stable, making them easy to handle, and they serve as excellent precatalysts for a range of cross-coupling reactions. organic-chemistry.org

The synthesis of these complexes is straightforward, typically involving the reaction of an aniline with a palladium-NHC dimer, [{Pd(NHC)(Cl)(μ-Cl)}₂]. nih.gov The aniline ligand stabilizes the Pd(II) center in the precatalyst form. The broad availability of different aniline scaffolds allows for the fine-tuning of the catalyst's properties. organic-chemistry.orgnih.gov By varying the substituents on the aniline ring, such as with the cyclohexylethyl group, researchers can modify the catalyst's stability and reactivity, optimizing its performance for challenging chemical transformations. organic-chemistry.org

Table 1: Characteristics of [(NHC)PdCl₂(Aniline)] Precatalysts

| Feature | Description | Significance in Catalysis |

|---|---|---|

| Stability | Air- and moisture-stable crystalline solids. organic-chemistry.orgnih.gov | Simplifies handling, storage, and reaction setup, making them more practical for broad application. |

| Synthesis | Readily synthesized from [{Pd(NHC)(Cl)(μ-Cl)}₂] dimers and the corresponding aniline. nih.gov | Allows for easy preparation and modification of the catalyst by changing the aniline component. |

| Tunability | The electronic and steric properties can be modified by changing the substituents on the aniline ligand. organic-chemistry.org | Enables fine-tuning of catalyst performance for specific reactions, improving yield and selectivity. |

| Broad Applicability | Highly active in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. organic-chemistry.orgnih.gov | Provides a versatile catalytic system for the formation of C-C, C-N, and other bonds. |

Aniline derivatives are not only used as ligands but are also key substrates in the development and investigation of novel catalytic systems. Research in this area aims to create new, efficient methods for forming chemical bonds under mild conditions.

Several types of catalytic systems have been developed that utilize aniline derivatives:

Palladium-Catalyzed Cross-Coupling: As mentioned, [(NHC)PdCl2(aniline)] systems are highly effective precatalysts for Suzuki-Miyaura coupling (forming C-C bonds) and Buchwald-Hartwig amination (forming C-N bonds). organic-chemistry.orgresearchgate.net These reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules.

Photoredox Catalysis: Mild catalytic systems have been developed for the direct alkylation of C–H bonds in aniline derivatives. nih.gov These methods often use a photoredox catalyst that, upon irradiation with light, can generate a reactive aminoalkyl radical from the aniline substrate, which then reacts to form a new C-C bond. nih.gov

N-Alkylation Reactions: Catalytic methods exist for the N-alkylation of anilines, which are important for synthesizing secondary and tertiary amines. researchgate.net These processes can utilize a "borrowing hydrogen" methodology, offering an environmentally friendly route to these valuable products. researchgate.net

Table 2: Overview of Catalytic Systems Employing Aniline Derivatives

| Catalytic System | Reaction Type | Metal/Catalyst | Key Feature |

|---|---|---|---|

| Pd-NHC Complexes | Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) | Palladium organic-chemistry.orgnih.gov | Use of aniline as a stabilizing "throw-away" ligand in a highly active precatalyst. nih.gov |

| Photoredox Catalysis | C-H Functionalization (e.g., Cyclobutylation) | Iridium or Organic Dyes nih.gov | Mild, light-driven process that proceeds through radical intermediates. nih.gov |

| Ruthenium-Catalyzed N-Alkylation | Deaminative Coupling / N-Alkylation | Ruthenium researchgate.net | Highly chemoselective for coupling primary amines to form secondary amines. researchgate.net |

Understanding the reaction mechanism is crucial for improving catalyst performance and developing new catalytic processes. For catalytic systems involving aniline derivatives, mechanistic studies focus on how the aniline ligand or substrate participates in the catalytic cycle.

In the case of [(NHC)PdCl2(aniline)] precatalysts, the aniline ligand is designed to dissociate easily to generate the active Pd(0) catalytic species. Mechanistic studies suggest that the activation pathway involves the reduction of the Pd(II) precatalyst. The nature of the aniline can influence the rate and efficiency of this activation step.

Furthermore, detailed mechanistic investigations of Pd/NHC-catalyzed reactions like the Buchwald-Hartwig amination have revealed the existence of "cocktail"-type catalytic systems. rsc.org In such systems, a single, well-defined precatalyst can generate multiple catalytically active species in the reaction mixture, including molecular palladium complexes, clusters, and nanoparticles. rsc.org This dynamic interplay between different catalytic species can be responsible for the high efficiency and broad applicability of the system, with different species potentially catalyzing different steps of the reaction or being active under different conditions. Understanding and controlling the formation of these various species is a key goal for enhancing catalytic activity and selectivity.

Integration into Materials Science and Polymer Chemistry

The unique molecular architecture of this compound, featuring a reactive aniline group coupled with a bulky, flexible cyclohexylethyl substituent, has positioned it as a valuable monomer and functionalizing agent in the realm of materials science and polymer chemistry. Its incorporation into polymeric structures offers a strategic approach to tailor the physical, electronic, and optical properties of advanced materials. This section explores the integration of this compound into the design and synthesis of novel polymers, focusing on the creation of materials with customized functionalities.

The synthesis of conjugated polymers, such as poly(p-phenyleneethynylene)s (PPEs), featuring cyclohexylethyl substituents derived from this compound, has been demonstrated as a viable route to novel functional materials. One notable method for achieving this is through alkyne metathesis polymerization. In this approach, a di-substituted monomer, where the 2,5-positions of the phenyl rings are functionalized with di-2-cyclohexylethyl groups, is subjected to polymerization conditions. This results in a PPE backbone with pendant cyclohexylethyl side chains. researchgate.net

The general synthetic scheme involves the preparation of a di-alkyne monomer derived from a precursor that incorporates the this compound moiety. The aniline group can be chemically modified or utilized as a reactive site for further functionalization prior to polymerization. The subsequent alkyne metathesis reaction, often catalyzed by transition metal complexes, proceeds to form the conjugated polymer chain. X-ray diffraction studies of such polymers have indicated that the main chains can arrange in regular, layered arrays, suggesting a degree of structural order influenced by the side chains. researchgate.net

The introduction of the bulky cyclohexylethyl groups is primarily aimed at improving the solubility and processability of the otherwise rigid and often insoluble PPE backbone. The flexible nature of the cyclohexyl ring and the ethyl spacer can disrupt close packing of the polymer chains, thereby reducing interchain interactions and enhancing solubility in common organic solvents. This improved processability is a critical factor for the fabrication of thin films and other device components from these materials.

The incorporation of this compound-derived substituents into conjugated polymers has a profound impact on their electronic and optical properties. The size and geometry of these side chains play a crucial role in modulating the electronic delocalization along the polymer backbone. researchgate.net

Research on a series of substituted poly(p-phenyleneethynylene)s has shown a gradual blue shift in the maximum absorption wavelength (λmax) in the UV-visible spectra as the size of the alkyl side group increases. researchgate.net This phenomenon suggests a decrease in the effective conjugation length and electronic delocalization along the polymer chain. The bulky nature of the cyclohexylethyl group can induce a torsion angle between the phenyl rings of the polymer backbone, leading to a less planar conformation and, consequently, a wider bandgap.

The photoluminescence (PL) properties of these materials are also significantly influenced by the cyclohexylethyl substituents. In dilute solutions, the PL spectra are consistent with vibronic coupling and emission from localized excited states. researchgate.net However, in the solid state (thin films), the emission spectra often exhibit characteristics typical of excimer or aggregate formation. researchgate.net The interplay between the steric hindrance provided by the side chains and the intermolecular interactions dictates the nature and extent of these solid-state photophysical phenomena. The intensity of emission in alkyl-substituted PPEs has been strongly associated with the size and geometry of the side chain, which affects the relative movement of the phenyl rings. researchgate.net

| Property | Observation in PPEs with Cyclohexylethyl Substituents | Implication |

| UV-Vis Absorption (λmax) | Gradual blue shift with increasing side group size. researchgate.net | Decreased electronic delocalization along the polymer backbone. |

| Photoluminescence (Solution) | Emission from localized excited states with vibronic coupling. researchgate.net | The cyclohexylethyl group influences the excited state dynamics. |

| Photoluminescence (Thin Film) | Characteristics of excimer or aggregate formation. researchgate.net | Interchain interactions in the solid state are significant. |

| Emission Intensity | Strongly associated with the size and geometry of the side chain. researchgate.net | Tunability of luminescence properties through side-chain engineering. |

This table provides a summary of the observed electronic and optical properties of Poly(p-phenyleneethynylene)s featuring cyclohexylethyl substituents.

The design of advanced materials with predictable and optimized properties relies heavily on understanding the intricate relationships between molecular structure and macroscopic function. In the context of polymers functionalized with this compound, the cyclohexylethyl substituent serves as a key structural element for tuning material properties.

This control over the solid-state structure directly translates to the material's electronic and optical performance. For instance, by modulating the interchain distance and the planarity of the conjugated backbone, it is possible to fine-tune the charge transport characteristics and the luminescence efficiency. The torsion angle induced by the cyclohexylethyl groups can reduce the tendency for self-quenching in the solid state, which is often a limiting factor in the performance of organic light-emitting diodes (OLEDs).

Furthermore, the aniline nitrogen atom in the this compound moiety offers a site for further chemical modification. This allows for the introduction of other functional groups, enabling the creation of multifunctional materials. For example, the aniline group could be used to attach sensor moieties, cross-linking agents, or groups that enhance charge injection/transport in electronic devices. This versatility underscores the importance of this compound as a building block in the rational design of functional organic materials with tailored properties for a wide range of applications in electronics, optoelectronics, and sensing.

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry-Based Characterization of 4-(2-Cyclohexylethyl)aniline and its Derivatized Forms

Mass spectrometry (MS) is a cornerstone technique for the characterization of this compound, providing detailed information on its molecular weight and structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Structural Elucidation of Reaction Products

High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which are instrumental in determining the elemental composition of this compound and its reaction products. rsc.orgjeol.com This precision allows for the confident identification of unknown compounds formed during synthesis or degradation processes. jeol.com For instance, in the analysis of related aniline (B41778) derivatives, HRMS has been used to confirm the structures of newly synthesized compounds by matching the experimentally determined exact mass to the calculated theoretical mass. rsc.org The fragmentation patterns observed in HRMS provide further structural confirmation. vulcanchem.com In aromatic amines like anilines, common fragmentation pathways include the loss of a hydrogen atom or the expulsion of hydrogen cyanide (HCN). wikipedia.org For alkyl-substituted anilines, benzylic cleavage to form a tropylium (B1234903) cation (m/z 91) is a characteristic fragmentation. wikipedia.org

The fragmentation of aniline derivatives is complex and can be influenced by the position and nature of substituents. nih.govjst.go.jp Studies on diethylaniline derivatives have shown that even a small change in substitution can significantly alter the fragmentation mechanism. nih.gov Doubly charged ion mass spectra can also be employed to differentiate between isomers of aniline derivatives that present nearly identical conventional mass spectra. jst.go.jp

Hyphenated Techniques (LC-MS/MS, GC-MS/FID) for Mixture Analysis and Quantification

To analyze complex mixtures containing this compound, hyphenated techniques that couple chromatographic separation with mass spectrometric detection are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly effective for the analysis of aromatic amines in various matrices. nih.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace analysis. d-nb.infomst.or.jp The use of tandem mass spectrometry (MS/MS) allows for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM), which significantly reduces background noise and improves quantification accuracy. d-nb.infomst.or.jp LC-MS/MS methods have been successfully developed for the determination of a wide range of primary aromatic amines in samples like human urine and groundwater. nih.govd-nb.info The choice of ionization source, such as electrospray ionization (ESI), is crucial and often operated in positive ion mode for aniline derivatives. nih.govd-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS) with Flame Ionization Detection (FID): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like aniline and its derivatives. nih.gov It is frequently used for the identification and quantification of these compounds in environmental and biological samples. nih.govnih.gov A flame ionization detector (FID) can be used in conjunction with MS for quantitative analysis, while the mass spectrometer provides qualitative information for peak identification. gcms.cz For less volatile or polar aniline derivatives, derivatization is often required to improve their chromatographic behavior. sigmaaldrich.com GC-MS has been used to identify reaction products of catalytic processes involving aromatic compounds. jeol.com

| Technique | Separation Principle | Detection Principle | Key Advantages for this compound Analysis |

| LC-MS/MS | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of ions based on their mass-to-charge ratio, with subsequent fragmentation and detection. | High sensitivity and selectivity; suitable for non-volatile and thermally labile derivatives; minimal sample preparation in some cases. nih.govd-nb.infomst.or.jp |

| GC-MS/FID | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions by mass-to-charge ratio (MS) and detection of combustible analytes (FID). | Excellent separation efficiency for volatile compounds; provides both qualitative (MS) and quantitative (FID) data. nih.govgcms.cz |

Derivatization Strategies for Enhanced Analytical Sensitivity in Mass Spectrometry

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound for techniques like GC-MS and LC-MS. spectroscopyonline.com For aniline derivatives, derivatization can improve volatility, thermal stability, and ionization efficiency, leading to increased sensitivity and better chromatographic peak shapes. sigmaaldrich.comresearchgate.net

Common derivatization strategies for primary amines like this compound include:

Acylation: Reagents such as anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) or acyl chlorides react with the amine group. researchgate.net Perfluoroacyl derivatives, in particular, are excellent for electron capture detection in GC, significantly enhancing sensitivity. researchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.comnih.gov These derivatives are more volatile and thermally stable. sigmaaldrich.com

Reaction with Chloroformates: Alkyl chloroformates react with amines to form carbamates, which often exhibit good GC properties. researchgate.net

The choice of derivatizing agent depends on the specific analytical challenge and the instrumentation available. spectroscopyonline.com For instance, a study on aniline quantification in serum utilized 4-carbethoxyhexafluorobutyryl chloride for derivatization prior to GC-MS analysis, which resulted in a strong molecular ion and allowed for sensitive detection. nih.gov Another approach involves tagging with aniline itself to analyze other classes of molecules, demonstrating the versatility of derivatization reactions. researchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of molecules in solution. numberanalytics.com Advanced NMR methods provide insights into the conformation and dynamic processes of this compound.

For aniline derivatives, both ¹H and ¹³C NMR are fundamental for structural characterization. rsc.org The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the cyclohexylethyl substituent. researchgate.net The signals from the cyclohexyl and ethyl groups provide information about their connectivity and stereochemistry.

Multidimensional NMR Experiments:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of protons within the cyclohexyl and ethyl moieties and on the aniline ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing unambiguous assignment of the carbon signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the cyclohexylethyl group and the aniline ring. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the flexible ethylcyclohexyl side chain relative to the aromatic ring. nih.gov

The study of substituent effects on the ¹³C NMR chemical shifts of the azomethine carbon in related N-benzylidene anilines has shown that both field/inductive and resonance effects play a significant role. pku.edu.cn Similarly, the ¹⁵N NMR chemical shifts of substituted anilines are sensitive to the electronic nature of the substituents on the aromatic ring, providing a probe for the electron density at the nitrogen atom. ingentaconnect.comnih.gov Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to predict chemical shifts and aid in structural and conformational analysis. nih.gov

| NMR Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Proton environment and connectivity (through coupling). | Assigns protons on the aromatic ring, ethyl chain, and cyclohexyl ring. |

| ¹³C NMR | Carbon skeleton of the molecule. | Identifies all unique carbon atoms and their chemical environment. researchgate.net |

| COSY | ¹H-¹H spin-spin coupling correlations. | Establishes proton connectivity within the aliphatic and aromatic parts. numberanalytics.com |

| HSQC | One-bond ¹H-¹³C correlations. | Directly links protons to their attached carbons for unambiguous assignment. numberanalytics.com |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the connection of the ethylcyclohexyl group to the aniline ring at the C4 position. numberanalytics.com |

| NOESY | Through-space proton-proton proximities. | Provides insights into the 3D structure and preferred conformation. nih.gov |

Spectroscopic Investigations of Electronic Structure and Intermolecular Interactions

Spectroscopic techniques that probe the electronic transitions and spatial arrangement of molecules provide further layers of characterization for this compound.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.in Aniline and its derivatives exhibit characteristic absorption bands in the UV region arising from π-π* transitions of the benzene (B151609) ring. researchgate.net For aniline, these bands are typically observed around 230 nm and 280 nm. gdckulgam.edu.in The amino group (-NH₂) acts as an auxochrome, causing a red shift (bathochromic shift) and an increase in the intensity of these absorptions compared to benzene. gdckulgam.edu.inunits.it The position and intensity of these bands for this compound would be influenced by the alkyl substituent and the solvent polarity (solvatochromism). units.it The presence of conjugation significantly affects the absorption wavelength; as conjugation increases, the λmax shifts to longer wavelengths. libretexts.org

X-ray Diffraction: For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the packing of molecules in the crystal lattice. drawellanalytical.com This technique provides unequivocal evidence of the molecular connectivity and stereochemistry. researchgate.net The analysis of the crystal structure can also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the material. researchgate.net

Theoretical and Computational Chemistry Studies of 4 2 Cyclohexylethyl Aniline

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in defining the three-dimensional structure and the electronic landscape of 4-(2-Cyclohexylethyl)aniline. kuleuven.be Methods such as Density Functional Theory (DFT) are commonly employed to model these characteristics with high accuracy, providing a bridge between theoretical concepts and experimental observations. irjweb.com

Conformational Analysis and Stereoisomerism

Conformational isomerism in this compound arises from the rotation around its single bonds, leading to various spatial arrangements, or conformers. libretexts.org The molecule consists of three flexible parts: the cyclohexane (B81311) ring, the ethyl linker, and the aniline (B41778) group.

Cyclohexane Ring: The cyclohexane moiety predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. dalalinstitute.com It can theoretically exist in higher-energy boat and twist-boat conformations, but these are generally considered transition states or unstable intermediates. The ethylaniline group attached to the ring can occupy either an axial or an equatorial position. The equatorial conformation is sterically favored as it places the bulky substituent away from the other ring hydrogens, minimizing steric hindrance. slideshare.net

Ethyl Linker: Rotation around the C-C single bonds of the ethyl bridge connecting the cyclohexyl and aniline moieties results in additional conformers, such as anti and gauche arrangements.

While this compound itself is achiral, the introduction of further substituents on the cyclohexane ring could create stereogenic centers, leading to cis and trans diastereomers and enantiomers. windows.netwillingdoncollege.ac.in Computational analysis is crucial for determining the relative stabilities of these various conformers by calculating their potential energies.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO/LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uklibretexts.org The energy and localization of these orbitals dictate the molecule's behavior as an electron donor or acceptor. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, specifically on the nitrogen atom and the aromatic system. This high-energy orbital makes the molecule nucleophilic and prone to reacting with electrophiles. ucsb.edu Conversely, the LUMO is an electron-accepting orbital distributed across the antibonding π-system of the aniline ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. chalcogen.ro

| Parameter | Illustrative Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.25 | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| ELUMO | -0.80 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates chemical reactivity and kinetic stability. |

Note: The values in this table are illustrative, based on typical DFT calculations (e.g., B3LYP/6-311G) for similar aniline derivatives, and serve to demonstrate the application of FMO theory. researchgate.netphyschemres.org

Prediction of Molecular Reactivity and Stability

Quantum chemical calculations allow for the prediction of a molecule's reactivity through various descriptors derived from its electronic properties. osti.govmdpi.com For this compound, these descriptors help quantify the predictions made by FMO theory.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the nitrogen atom and the π-system of the aniline ring, identifying them as likely sites for electrophilic attack. mdpi.com

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. irjweb.com Hardness measures the resistance to change in electron distribution, with larger values indicating greater stability. The electrophilicity index quantifies the ability of a molecule to accept electrons.

| Reactivity Descriptor | Formula | Illustrative Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.025 eV | Measures the "escaping tendency" of electrons; a higher value indicates greater reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.225 eV | Indicates resistance to charge transfer; higher values mean greater stability. |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.056 eV | A measure of the energy lowering upon maximal electron flow from a donor. |

Note: These values are derived from the illustrative HOMO/LUMO energies in the previous table and are representative of what would be obtained from quantum chemical calculations. irjweb.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the intricate pathways of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. frontiersin.org

Transition State Analysis of Synthetic Pathways and Rate-Determining Steps

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of aniline with a suitable cyclohexylethyl electrophile, such as 2-cyclohexylethyl tosylate, catalyzed by a Lewis acid. beilstein-journals.org Computational chemistry can be used to model this entire reaction mechanism.

The process involves calculating the potential energy surface for the reaction. smu.edu Reactants, intermediates, products, and, most importantly, transition states (TS) are identified as stationary points on this surface. A transition state represents the highest energy point along a specific reaction coordinate and is characterized by a single imaginary vibrational frequency. mdpi.com

By comparing the energies of the transition states for each step, the rate-determining step (RDS) can be identified as the one with the highest activation energy barrier. wur.nl For the Friedel-Crafts alkylation of aniline, the formation of the C-C bond between the aniline ring and the ethyl group would likely be the RDS. Computational analysis provides the precise geometry and energy of this transition state, offering insights into how to lower the energy barrier and improve reaction efficiency.

| Species | Illustrative Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Aniline + Electrophile) | 0.0 | Baseline energy of starting materials. |

| Transition State (TS) | +25.5 | Energy barrier for the C-C bond formation step. |

| Intermediate (Sigma Complex) | +5.0 | Energy of the intermediate formed after C-C bond formation. |

| Products | -15.0 | Final energy of this compound after deprotonation. |

Note: This table presents an illustrative energy profile for a key step in a hypothetical synthesis, demonstrating the data obtained from transition state analysis.

Simulations of Catalytic Cycles and Ligand-Metal Interactions

The aniline nitrogen in this compound allows it to function as a ligand in transition-metal catalysis. researchgate.net For instance, it could be a component in P,N-ligands used in cross-coupling reactions or hydrogen-borrowing alkylations. researchgate.net Computational modeling can simulate the entire catalytic cycle of such a reaction. nih.gov

These simulations would model key steps such as:

Oxidative Addition: The metal center inserts into a substrate bond.

Ligand Coordination: this compound (or its derivative) binds to the metal center.

Migratory Insertion/Transmetalation: Groups are transferred within the coordination sphere.

Reductive Elimination: The final product is formed, and the catalyst is regenerated.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at an atomic level. For a flexible molecule like this compound, MD simulations are an invaluable tool for exploring its conformational landscape and understanding how it interacts with its environment, particularly with solvent molecules.

The conformational landscape of this compound is defined by the rotational possibilities around its single bonds. Key areas of flexibility include the bond connecting the cyclohexyl ring to the ethyl group and the bond connecting the ethyl group to the aniline ring. The cyclohexane ring itself exists predominantly in a stable chair conformation, but it can undergo ring-flipping to an alternative chair form. libretexts.org These various conformations can have different energies and shapes, which in turn can influence the molecule's physical properties and biological activity. MD simulations can map these conformational states and the energy barriers between them.

Solvation effects, or the influence of the solvent on a solute's behavior, are critical for understanding chemical reactivity and molecular properties in solution. chemmethod.com Computational chemistry offers two main approaches to model these effects:

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute molecule. This provides a highly detailed picture of solute-solvent interactions, such as hydrogen bonding between the amine group of the aniline and water molecules.

Implicit Solvent Models: These models represent the solvent as a continuous medium with average properties, like a dielectric constant. This method is computationally less expensive and can effectively capture the general electrostatic effects of the solvent on the solute.

A hypothetical MD simulation of this compound in an aqueous environment could yield data on its preferred conformations and interactions with water.

Interactive Data Table: Hypothetical MD Simulation Results for this compound

| Parameter | Value in Vacuum | Value in Water (Explicit Solvent) | Description |

| Dominant Cyclohexane Conformation | Chair | Chair | The chair conformation is the most stable form for the cyclohexane ring. fiveable.melibretexts.org |

| Average End-to-End Distance (Å) | 8.5 | 8.2 | The average distance between the nitrogen atom and the furthest carbon on the cyclohexyl ring. A smaller value in water might suggest a more compact conformation. |

| Solvent Accessible Surface Area (SASA) (Ų) | 350 | 330 | The surface area of the molecule accessible to solvent molecules. Changes can indicate conformational shifts in response to the solvent. |

| Number of Hydrogen Bonds (Aniline N-H•••Water) | N/A | 2.1 (average) | The average number of hydrogen bonds formed between the amine group and surrounding water molecules, indicating strong interaction with the solvent. nih.gov |

Note: The data in this table is hypothetical and for illustrative purposes only.

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Approaches

Computational chemistry provides powerful tools to establish relationships between a molecule's structure and its chemical reactivity or physical properties. These are often referred to as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR). cust.edu.tw By calculating various molecular descriptors, it is possible to build mathematical models that predict the behavior of new or untested compounds. ijlpr.comnih.gov

For this compound and its potential derivatives, computational approaches can be used to predict a range of characteristics. Key aspects that can be investigated include:

Electronic Properties: The distribution of electrons in a molecule is fundamental to its reactivity. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is often correlated with chemical reactivity and stability.

Lipophilicity: This property, often expressed as the octanol-water partition coefficient (logP), is crucial for predicting how a molecule will behave in biological systems, including its absorption and distribution. nih.govbenthamdirect.com

Topological and Shape Descriptors: These numerical values describe the size, shape, and branching of a molecule. They can be correlated with physical properties like boiling point or viscosity, as well as with how a molecule fits into a biological receptor. ijlpr.com

By systematically modifying the structure of this compound—for example, by adding substituents to the aniline or cyclohexyl rings—and calculating these descriptors for each new analog, a QSAR model can be developed. Such a model could predict a specific property, like receptor binding affinity or carcinogenic potential, for other, yet-to-be-synthesized derivatives. ijlpr.comchalcogen.ro

Interactive Data Table: Hypothetical Molecular Descriptors for this compound Derivatives

| Compound | Substituent on Aniline Ring | Calculated logP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Activity (Arbitrary Units) |

| This compound | None | 4.1 | -5.2 | 0.8 | 1.0 |

| Derivative A | 3-Chloro | 4.6 | -5.4 | 0.6 | 1.5 |

| Derivative B | 4-Methoxy | 3.9 | -5.0 | 0.9 | 0.8 |

| Derivative C | 3,5-Dichloro | 5.1 | -5.6 | 0.5 | 2.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. It is designed to show how structural modifications (substituents) lead to changes in calculated descriptors, which could then be used to build a predictive QSAR model.

Q & A

Q. What are the common synthesis methods for 4-(2-Cyclohexylethyl)aniline?

The synthesis typically involves multi-step organic reactions. A primary route includes nucleophilic aromatic substitution or alkylation of aniline derivatives. For example, cyclohexylethyl groups can be introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid byproducts like over-alkylation or oxidation . Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclohexylethyl bromide, AlCl₃, DCM, 0–5°C | Alkylation of aniline |

| 2 | Neutralization (NaHCO₃) | Quench Lewis acid |

| 3 | Column chromatography (silica gel, hexane/EtOAc) | Purification |

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm, aromatic protons at δ 6.5–7.2 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the cyclohexylethyl group relative to the aniline ring .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 230.1782 for C₁₄H₂₁N) .

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients to separate unreacted aniline or alkylation byproducts .

- Recrystallization : Using ethanol/water mixtures to yield high-purity crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance alkylation efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for stabilizing intermediates .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like polymerization .

Q. How to resolve contradictory bioactivity data for this compound derivatives in antimicrobial assays?

- Assay Validation : Use orthogonal methods (e.g., broth microdilution vs. agar diffusion) to confirm MIC values .

- Metabolic Stability Testing : Assess compound degradation in cell culture media via LC-MS to distinguish intrinsic activity vs. artifacts .

- Structural Analog Comparison : Synthesize derivatives with modified cyclohexyl groups to isolate structure-activity relationships (SAR) .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to bacterial enzyme active sites (e.g., dihydrofolate reductase) .

- MD Simulations : Simulate lipid bilayer penetration to assess membrane permeability (GROMACS/CHARMM force fields) .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- pH Stability Studies : Monitor degradation via HPLC at pH 2–12 (e.g., rapid hydrolysis under strongly acidic conditions) .

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>200°C in inert atmospheres) .

Q. What strategies elucidate the role of the cyclohexylethyl group in modulating biological activity?

- Comparative SAR Studies : Synthesize analogs with linear vs. branched alkyl chains to evaluate steric effects on target binding .

- Proteomics Profiling : Identify protein targets via pull-down assays coupled with LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.